molecular formula C19H25ClN8 B8118221 VEGFR-2-IN-5 hydrochloride

VEGFR-2-IN-5 hydrochloride

Cat. No.: B8118221
M. Wt: 400.9 g/mol
InChI Key: CQMVZDBUFYZLTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

VEGFR-2-IN-5 (hydrochloride) is a potent inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2), a receptor tyrosine kinase that plays a crucial role in angiogenesis, the process of new blood vessel formation. This compound is of significant interest in cancer research due to its ability to inhibit tumor growth by blocking the VEGFR-2 signaling pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VEGFR-2-IN-5 (hydrochloride) typically involves the condensation of specific aromatic amines with pyrimidine derivatives under controlled conditions. The reaction is often catalyzed by acids or bases, and the product is purified through crystallization or chromatography .

Industrial Production Methods

Industrial production of VEGFR-2-IN-5 (hydrochloride) involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the optimization of reaction conditions to maximize yield and purity, followed by purification steps such as recrystallization and high-performance liquid chromatography .

Chemical Reactions Analysis

Types of Reactions

VEGFR-2-IN-5 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include various substituted derivatives of VEGFR-2-IN-5 (hydrochloride), each with potentially unique biological activities. These derivatives are often screened for enhanced efficacy and reduced toxicity .

Scientific Research Applications

VEGFR-2-IN-5 (hydrochloride) has a wide range of scientific research applications:

Mechanism of Action

VEGFR-2-IN-5 (hydrochloride) exerts its effects by binding to the ATP-binding site of VEGFR-2, preventing its dimerization and autophosphorylation. This inhibition blocks the downstream signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways, which are crucial for cell proliferation and survival. By inhibiting these pathways, VEGFR-2-IN-5 (hydrochloride) effectively reduces angiogenesis and tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

VEGFR-2-IN-5 (hydrochloride) is unique in its high specificity for VEGFR-2, which reduces off-target effects and potential toxicity compared to other multi-kinase inhibitors. Its enhanced water solubility and stability in the hydrochloride form also contribute to its effectiveness as a therapeutic agent .

Properties

IUPAC Name

2-N-[4-(3-aminopropylamino)phenyl]-4-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N8.ClH/c20-9-1-10-21-14-4-6-15(7-5-14)23-19-22-11-8-17(25-19)24-18-12-16(26-27-18)13-2-3-13;/h4-8,11-13,21H,1-3,9-10,20H2,(H3,22,23,24,25,26,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQMVZDBUFYZLTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2)NC3=NC(=NC=C3)NC4=CC=C(C=C4)NCCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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